![molecular formula C25H24N2O3 B14343621 8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) CAS No. 101021-62-9](/img/structure/B14343621.png)
8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane is a complex organic compound characterized by the presence of an oxetane ring and quinoline derivatives
Preparation Methods
The synthesis of 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane typically involves the reaction of 2-methyl-8-quinolinol with oxetane derivatives under specific conditions. The reaction is often facilitated by the use of catalysts and solvents that promote the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety into dihydroquinoline derivatives.
Scientific Research Applications
3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane involves its interaction with specific molecular targets. The quinoline moiety can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions that can modify its biological activity .
Comparison with Similar Compounds
Similar compounds to 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane include:
- 1,3-Bis(8-quinolyloxy)propane
- 1,4-Bis(8-quinolyloxy)butane
- 3,3-Bis[(7-methyl-8-quinolyloxy)methyl]oxetane These compounds share the quinoline moiety but differ in the length and structure of the linking chains. The unique feature of 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane is the presence of the oxetane ring, which imparts distinct reactivity and potential applications .
Properties
CAS No. |
101021-62-9 |
|---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-methyl-8-[[3-[(2-methylquinolin-8-yl)oxymethyl]oxetan-3-yl]methoxy]quinoline |
InChI |
InChI=1S/C25H24N2O3/c1-17-9-11-19-5-3-7-21(23(19)26-17)29-15-25(13-28-14-25)16-30-22-8-4-6-20-12-10-18(2)27-24(20)22/h3-12H,13-16H2,1-2H3 |
InChI Key |
GWCCVPBNCZAVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3(COC3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



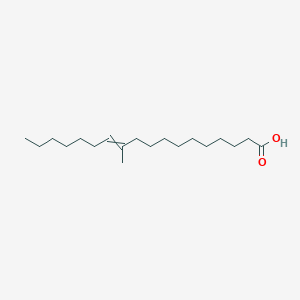

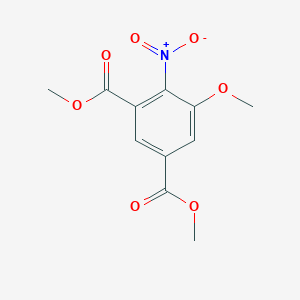
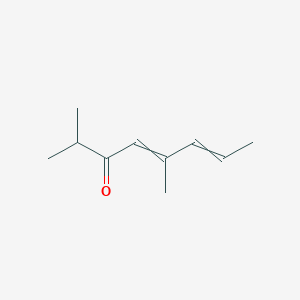
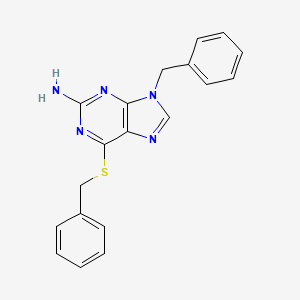
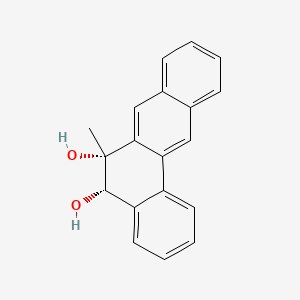
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
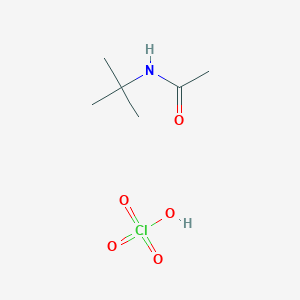
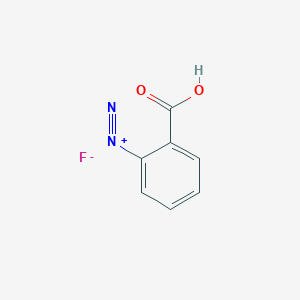
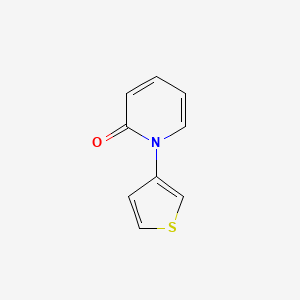
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
